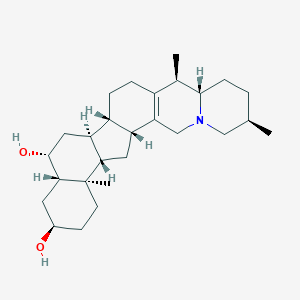
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” is also known as “3-(Trifluoromethyl)phenethyl bromide”. It has the empirical formula C9H8BrF3 and a molecular weight of 253.06 . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another position . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.486 and a density of 1.495 g/mL at 25 °C . It has a boiling point of 92-94 °C at 12 mmHg .Applications De Recherche Scientifique
Preparation of Phenelzine
This compound is used in the preparation of phenelzine by reacting with hydrazine . Phenelzine is a monoamine oxidase inhibitor (MAOI) that is used as an antidepressant in the treatment of mood disorders.
Starting Material for Beta-Phenethyl Derivatives
It serves as a starting material to prepare various beta-phenethyl derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry.
Active Pharmaceutical Ingredients (APIs)
This compound is used in the synthesis of active pharmaceutical ingredients (APIs) . APIs are the substances in drugs that have therapeutic effects.
Fragrance Industry
It finds application in the fragrance industry . The compound can be used to synthesize various aromatic compounds that are used in perfumes and other fragrance products.
Flame Retardant
This compound is used as a flame retardant . Flame retardants are substances that are added to materials to prevent the start or slow the growth of fire.
Proteomics Research
It is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Trifluoromethylation of Carbon-Centered Radical Intermediates
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This compound can be used in the trifluoromethylation of carbon-centered radical intermediates .
Preparation of Flocoumafen
Although not directly related to this compound, its close relative, 3-(Trifluoromethyl)benzyl bromide, has been used in the preparation of flocoumafen , a potent anticoagulant rodenticide. It’s plausible that this compound could be used in a similar manner.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation often involves the formation of carbon-centered radical intermediates . The bromine atom in the compound could potentially act as a leaving group, facilitating the formation of these radicals.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYAPKPZBXCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344113 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
1997-80-4 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
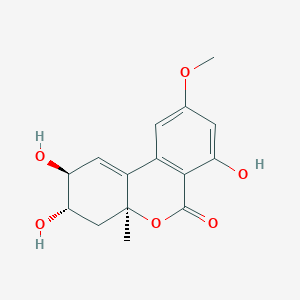

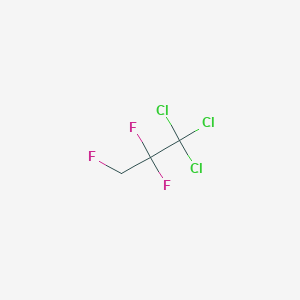
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
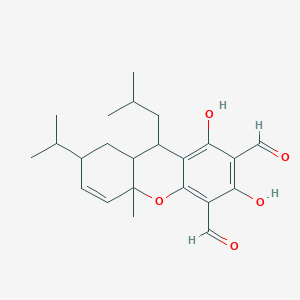
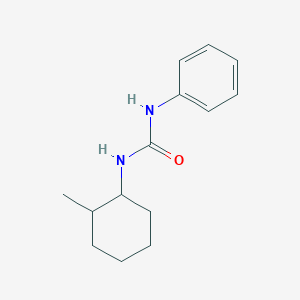

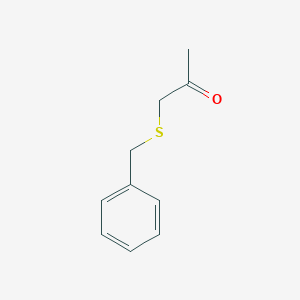


![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)

